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Introduction
4-Methoxy-N-phenylaniline, a diphenylamine derivative, serves as a versatile scaffold in

medicinal chemistry. Its structural features, including the methoxy group and the diarylamine

linkage, provide a foundation for the synthesis of a diverse range of biologically active

compounds. This document outlines the applications of 4-methoxy-N-phenylaniline
derivatives in medicinal chemistry, with a focus on their use as anticancer agents, kinase

inhibitors, and potential therapeutics for neurodegenerative diseases. Detailed experimental

protocols and quantitative data are provided to facilitate further research and development in

this area.

Anticancer Applications
Derivatives of 4-methoxy-N-phenylaniline have demonstrated significant potential as

anticancer agents by targeting various mechanisms involved in cancer cell proliferation and

survival.

As c-Myc Inhibitors
The proto-oncogene c-Myc is a key regulator of cell growth and proliferation and is often

dysregulated in colorectal cancer (CRC). A novel phenoxy-N-phenylaniline derivative, 4-(3,5-
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dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (Compound 42),

has been identified as a potent c-Myc inhibitor.[1] This compound exhibits excellent cytotoxic

activity against CRC cell lines by inhibiting the dimerization of c-Myc/MAX and their binding to

DNA.[1] Mechanistically, Compound 42 induces apoptosis and causes cell cycle arrest at the

G2/M phase in low concentrations and at the G0/G1 phase in high concentrations.[1] Western

blot analysis has confirmed that it significantly down-regulates the expression of c-Myc.[1] In

vivo studies using an HT29 tumor xenograft model have shown its excellent efficacy with no

significant toxicity.[1]

Quantitative Data: Cytotoxicity of Compound 42

Cell Line IC50 (µM) Reference

HT29 (Colon Cancer) 0.32 [1]

HCT 15 (Colon Cancer) 0.51 [1]

As Kinase Inhibitors
The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds, which can be derived from 4-
methoxy-N-phenylaniline, are privileged structures in the development of kinase inhibitors.

These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer

therapy.

Cyclin G Associated Kinase (GAK) Inhibitors: 4-Anilinoquinolines have been identified as

potent and selective inhibitors of GAK, a regulator of viral and bacterial entry into host cells.[2]

Optimization of the 4-anilino group and substitutions on the quinoline ring have led to the

development of GAK inhibitors with nanomolar activity and high selectivity.[2] For instance, a

derivative with a single 3-methoxy group on the aniline ring (compound 9) retained potent GAK

activity with a Ki of 5.7 nM.[2]

CSNK2A Inhibitors: 2,6-disubstituted pyrazines incorporating an ortho-methoxy aniline moiety

have been developed as inhibitors of casein kinase 2 alpha (CSNK2A), a protein kinase

involved in cell growth and proliferation.[3] The ortho-methoxy aniline acts as an isosteric

replacement for indole, maintaining potent inhibition of CSNK2A.[3]

Quantitative Data: Kinase Inhibitory Activity
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Compound ID Target Kinase Inhibition (Ki) Reference

Compound 9 GAK 5.7 nM [2]

Compound 7c CSNK2A
Potent in-cell target

engagement
[3]

As Tubulin Polymerization Inhibitors
A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) has been

developed based on a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold.[4]

The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one

(Compound 2), exhibited extremely high antiproliferative activity in the NCI-60 human tumor

cell line panel, with GI50 values in the low to subnanomolar range.[4] Mechanistic studies

confirmed that this compound inhibits tumor cell proliferation, induces apoptosis, and disrupts

tumor vasculature by inhibiting microtubule polymerization.[4]

Quantitative Data: Antiproliferative Activity of Compound 2

Cell Line Panel GI50 Range Reference

NCI-60 10⁻¹⁰ M level [4]

Applications in Neurodegenerative Diseases
The 4-N-phenylaminoquinoline scaffold has also been explored for its therapeutic potential in

Alzheimer's disease.[5] Derivatives have been designed as multi-target agents with

anticholinesterase activity, antioxidant properties, and metal-chelating abilities.[5] One such

derivative, compound 11j, showed potent inhibition of both acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE).[5] Kinetic and molecular docking studies revealed that it acts as

a mixed-type inhibitor, binding to both the catalytic and peripheral anionic sites of AChE.[5]

Quantitative Data: Anticholinesterase Activity of Compound 11j
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Enzyme IC50 (µM) Reference

eeAChE 1.20 [5]

eqBChE 18.52 [5]

Experimental Protocols
Synthesis of 4-Methoxy-N-phenylaniline
A general method for the synthesis of 4-methoxy-N-phenylaniline involves the condensation

of 4-methoxyaniline with bromobenzene in the presence of a catalyst.[6]

Materials:

4-Methoxyaniline

Bromobenzene

Anhydrous potassium carbonate

Copper iodide (catalytic amount)

Ethanol

Procedure:

Combine 4-methoxyaniline, bromobenzene, and anhydrous potassium carbonate in a round-

bottom flask.

Add a catalytic amount of copper iodide.

Reflux the mixture. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by recrystallization from absolute ethanol to obtain colorless crystals

of 4-methoxy-N-phenylaniline.[6]

Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-
dimethylaniline
This protocol describes the synthesis of a 4-methoxy-N-phenylaniline derivative via a Schiff

base reduction.[7]

Materials:

p-Anisidine (4-methoxyaniline)

4-(Dimethylamino)benzaldehyde

Methanol

Sodium borohydride

Dichloromethane

Procedure:

Schiff Base Formation: Dissolve p-anisidine in methanol in a two-neck flask. Add 4-

(dimethylamino)benzaldehyde to the solution. Reflux the mixture at 80°C for 8 hours.[7]

Reduction: After cooling the reaction mixture to room temperature, add sodium borohydride

portion-wise.

Stir the mixture at room temperature until the reduction is complete (monitored by TLC).

Quench the reaction by the slow addition of water.

Extract the product with dichloromethane.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the final product.
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In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds on cancer cell lines.[1]

Materials:

Cancer cell lines (e.g., HT29, HCT 15)

Complete culture medium (e.g., DMEM with 10% FBS)

Test compound (e.g., Compound 42)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours

to allow for attachment.

Treat the cells with various concentrations of the test compound and incubate for a further

48-72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Calculate the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.
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Visualizations
Signaling Pathway of c-Myc Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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